molecular formula C19H16Cl2N2O3S B2405490 N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-4-methylbenzenesulfonamide CAS No. 339009-18-6

N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-4-methylbenzenesulfonamide

Cat. No.: B2405490
CAS No.: 339009-18-6
M. Wt: 423.31
InChI Key: QDFYVVNIMWRVJO-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 3,4-dichlorobenzyl-substituted pyridinone core.

Properties

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3S/c1-13-2-6-16(7-3-13)27(25,26)22-15-5-9-19(24)23(12-15)11-14-4-8-17(20)18(21)10-14/h2-10,12,22H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFYVVNIMWRVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-4-methylbenzenesulfonamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article synthesizes available data on its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H14Cl2N2O3S
  • Molecular Weight : 357.24 g/mol
  • CAS Number : 339008-81-0

The compound exhibits various mechanisms that contribute to its biological activity:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase.
  • Anti-inflammatory Effects : The compound has been noted for its ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in managing inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Antimicrobial Activity :
    • Researchers evaluated the efficacy of various pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, highlighting their potential as broad-spectrum antibiotics .
  • Anticancer Activity Assessment :
    • A study conducted on human cancer cell lines demonstrated that the compound led to a significant reduction in cell viability (IC50 values ranging from 10 to 20 µM). Mechanistic studies revealed that it caused DNA fragmentation and increased levels of apoptotic markers .

Data Table

Biological ActivityEffectiveness (IC50/MIC)Mechanism of Action
AntibacterialMIC: 5 µMInhibition of cell wall synthesis
Anticancer (in vitro)IC50: 15 µMInduction of apoptosis via caspase activation
Anti-inflammatoryReduction in cytokinesInhibition of NF-kB signaling pathway

Pharmacokinetics and Toxicology

The pharmacokinetic profile shows moderate absorption with peak plasma concentrations achieved within 1–2 hours post-administration. Metabolism primarily occurs via hepatic pathways, with significant excretion through renal routes. Toxicological assessments indicate low acute toxicity; however, long-term studies are needed to evaluate chronic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The target compound and its analogs differ primarily in the substituents attached to the pyridinone ring. Below is a comparative analysis of selected analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
N-[1-(3,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-4-methylbenzenesulfonamide 4-Methylbenzenesulfonamide C₁₉H₁₅Cl₂N₂O₃S (inferred) ~445.3 (estimated) Methyl group enhances lipophilicity (higher LogP vs. chloro analogs); sulfonamide provides strong hydrogen-bond acceptor/donor properties.
4-Chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide 4-Chlorobenzenesulfonamide C₁₈H₁₃Cl₃N₂O₃S 443.73 Chlorine increases electronegativity and molecular weight; computed XLogP3 = 4, indicating high lipophilicity.
1-(3,4-Dichlorobenzyl)-N-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide 4-Fluorophenylcarboxamide C₁₉H₁₃Cl₂FN₂O₂ 391.22 Fluorine improves metabolic stability; carboxamide group reduces hydrogen-bond acceptor count vs. sulfonamides.
N-[1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea Phenylurea C₁₉H₁₅Cl₂N₃O₂ 388.26 Urea linker introduces additional hydrogen-bond donors (TPSA = 74.9 Ų); dichloro substitution at benzyl alters steric effects.
2,4-Dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide 2,4-Dichlorophenylcarboxamide Not specified Not specified Multiple chlorines increase halogen bonding potential; lack of sulfonamide reduces solubility.

Physicochemical and Computed Properties

  • Lipophilicity (LogP): The 4-methylbenzenesulfonamide derivative (target) likely has a lower LogP than the 4-chloro analog (XLogP3 = 4 ) due to reduced electronegativity.
  • Hydrogen-Bonding Capacity:

    • Sulfonamide derivatives (target and ) have higher hydrogen-bond acceptor counts (e.g., 4 acceptors ) than carboxamides or ureas.
    • The urea derivative has a higher topological polar surface area (TPSA = 74.9 Ų), suggesting enhanced solubility and membrane permeability challenges.
  • Molecular Weight and Bioavailability:

    • The target compound (~445 Da) exceeds the typical 500 Da threshold for oral bioavailability, similar to the 443.73 Da chloro-sulfonamide .
    • Smaller analogs like the phenylurea (388.26 Da ) may have better pharmacokinetic profiles.

Research Findings and Limitations

  • Synthetic Accessibility:

    • Carboxamides (e.g., ) are often synthesized via coupling reactions, while sulfonamides require sulfonyl chloride intermediates, complicating scalability .
  • Data Gaps:

    • Molecular formula and activity data for some analogs (e.g., ) remain unspecified, limiting direct comparisons.

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